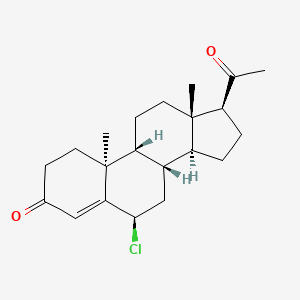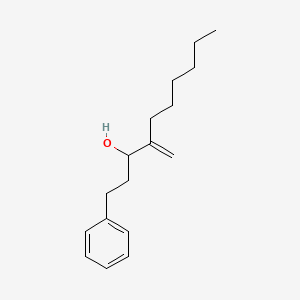
Zinc, isotope of mass 71
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc, isotope of mass 71, also known as Zinc-71, is a radioactive isotope of zinc. It has an atomic number of 30, meaning it contains 30 protons, and a mass number of 71, indicating it has 41 neutrons. Zinc-71 has an isotopic mass of approximately 70.9277196 atomic mass units and a half-life of about 2.45 minutes . This isotope undergoes beta decay to form gallium-71 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Zinc-71 can be produced through the irradiation of copper-71 (Cu-71) in a nuclear reactor. The reaction involves neutron capture by copper-71, which then undergoes beta decay to form zinc-71 .
Industrial Production Methods: Industrial production of zinc-71 typically involves the use of particle accelerators or nuclear reactors. In these facilities, copper-71 is bombarded with neutrons, leading to the formation of zinc-71 through neutron capture and subsequent beta decay .
Analyse Des Réactions Chimiques
Types of Reactions: Zinc-71 primarily undergoes beta decay, a type of radioactive decay where a beta particle (electron) is emitted. This process transforms zinc-71 into gallium-71 .
Common Reagents and Conditions: The production of zinc-71 involves neutron irradiation of copper-71. The reaction conditions include a high neutron flux environment, typically found in nuclear reactors or particle accelerators .
Major Products Formed: The primary product formed from the decay of zinc-71 is gallium-71. This transformation occurs through the emission of a beta particle .
Applications De Recherche Scientifique
Zinc-71 has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, zinc-71 is used as a tracer isotope to study the behavior of zinc in various chemical reactions and processes .
Biology: In biological research, zinc-71 can be used to investigate the role of zinc in biological systems, including its uptake, distribution, and metabolism in living organisms .
Medicine: Its radioactive properties make it useful for tracing and targeting specific tissues or cells .
Industry: In industry, zinc-71 can be used in the development of new materials and technologies, particularly those involving radioactive tracers and isotopic labeling .
Mécanisme D'action
The primary mechanism of action for zinc-71 is its radioactive decay through beta emission. This process involves the transformation of a neutron into a proton, with the emission of an electron (beta particle) and an antineutrino. The emitted beta particle can interact with surrounding matter, leading to ionization and other radiation effects .
Molecular Targets and Pathways: The molecular targets of zinc-71 are primarily those involved in its radioactive decay process. The emitted beta particles can interact with various molecules and cellular structures, leading to ionization and potential biological effects .
Comparaison Avec Des Composés Similaires
Zinc-64: Stable isotope with 34 neutrons.
Zinc-66: Stable isotope with 36 neutrons.
Zinc-67: Stable isotope with 37 neutrons.
Zinc-68: Stable isotope with 38 neutrons.
Zinc-70: Stable isotope with 40 neutrons.
Uniqueness of Zinc-71: Zinc-71 is unique among zinc isotopes due to its radioactive nature and relatively short half-life. Its ability to undergo beta decay makes it valuable for specific scientific and industrial applications that require radioactive tracers .
Propriétés
Numéro CAS |
14914-52-4 |
|---|---|
Formule moléculaire |
Zn |
Poids moléculaire |
70.92772 g/mol |
Nom IUPAC |
zinc-71 |
InChI |
InChI=1S/Zn/i1+6 |
Clé InChI |
HCHKCACWOHOZIP-LZFNBGRKSA-N |
SMILES isomérique |
[71Zn] |
SMILES canonique |
[Zn] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trimethyl-[2-[[propoxy-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl]azanium dibromide](/img/structure/B13731877.png)






![4-[2-(2H-tetrazol-5-yl)phenyl]phenol](/img/structure/B13731930.png)
![(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-4,5-Dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)tetrahydropyran-3-yl]oxy-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol](/img/structure/B13731933.png)




![tert-Butyl (8-[(benzyloxy)methyl]-6-hydroxy-3-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-2,9-dimethyldecan-5-yl)carbamate](/img/structure/B13731966.png)
